GluN2A-Selective NMDA Receptor Antagonism – 2.5-Fold Activity Enhancement Over Lead Compound
In a systematic SAR study of the GluN2A-selective NMDA receptor antagonist TCN-201, the 3-bromobenzenesulfonamide-containing derivative (compound 5i) exhibited an IC₅₀ of 204 nM in two-electrode voltage clamp experiments using Xenopus laevis oocytes expressing GluN1a/GluN2A NMDARs, representing a 2.5-fold improvement in antagonistic activity compared to the parent lead compound 2 [1]. Critically, the study established that halogen atoms specifically at the 3-position yield high GluN2A antagonistic activity, with the 3-bromo modification conferring optimal potency within the evaluated series [1].
| Evidence Dimension | GluN2A-containing NMDA receptor antagonistic activity (IC₅₀) |
|---|---|
| Target Compound Data | 204 nM (as N-{4-[(2-benzoylhydrazino)carbonyl]benzyl}-3-bromobenzenesulfonamide derivative) |
| Comparator Or Baseline | Lead compound 2 (unsubstituted benzenesulfonamide derivative): IC₅₀ ≈ 510 nM (calculated from 2.5-fold difference) |
| Quantified Difference | 2.5-fold higher antagonistic activity |
| Conditions | Two-electrode voltage clamp; Xenopus laevis oocytes expressing GluN1a/GluN2A NMDARs |
Why This Matters
This direct head-to-head SAR data demonstrates that the 3-bromo substitution is not merely a halogen replacement but confers a quantifiable, position-specific potency advantage critical for neuroscience research programs targeting GluN2A-containing NMDA receptors.
- [1] Müller SL, Schreiber JA, Schepmann D, Strutz-Seebohm N, Seebohm G, Wünsch B. Systematic variation of the benzenesulfonamide part of the GluN2A selective NMDA receptor antagonist TCN-201. Eur J Med Chem. 2017;129:124-134. View Source
